molecular formula C8H6N4S B12879823 3-Amino-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 129852-36-4

3-Amino-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile

Katalognummer: B12879823
CAS-Nummer: 129852-36-4
Molekulargewicht: 190.23 g/mol
InChI-Schlüssel: QMDDOPMFGPBAHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a thiophene ring, and a nitrile group

Vorbereitungsmethoden

The synthesis of 3-Amino-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with malononitrile under basic conditions to yield the desired pyrazole derivative . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, or reaction temperatures.

Analyse Chemischer Reaktionen

3-Amino-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-Amino-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of 3-Amino-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-Amino-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile include other pyrazole derivatives with different substituents. For instance:

    3-Amino-5-(phenyl)-1H-pyrazole-4-carbonitrile: This compound has a phenyl group instead of a thiophene ring, which may result in different biological activities and properties.

    3-Amino-5-(furan-2-yl)-1H-pyrazole-4-carbonitrile: This derivative features a furan ring, which can influence its reactivity and applications

Eigenschaften

CAS-Nummer

129852-36-4

Molekularformel

C8H6N4S

Molekulargewicht

190.23 g/mol

IUPAC-Name

3-amino-5-thiophen-2-yl-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C8H6N4S/c9-4-5-7(11-12-8(5)10)6-2-1-3-13-6/h1-3H,(H3,10,11,12)

InChI-Schlüssel

QMDDOPMFGPBAHY-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C2=C(C(=NN2)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.